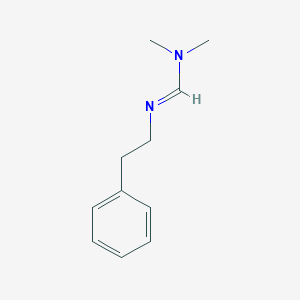
N,N-Dimethyl-N'-phenethylformamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamidine, N,N-dimethyl-N’-phenethyl-, is a chemical compound belonging to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties, including their use as pesticides and antimalarial agents
Métodos De Preparación
The synthesis of formamidine, N,N-dimethyl-N’-phenethyl-, typically involves the reaction between aromatic amines and ethyl orthoformate in the presence of an acid catalyst . One efficient method uses sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the preparation of N,N-diphenylformamidines from various aromatic amines . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Additionally, the catalyst can be reused multiple times without losing its activity .
Análisis De Reacciones Químicas
Formamidine, N,N-dimethyl-N’-phenethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, ethyl orthoformate, and various acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formic acid can lead to the formation of N-formyl compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Formamidine, N,N-dimethyl-N’-phenethyl-, has several scientific research applications. In chemistry, it is used as a protecting group for primary amines, auxiliaries in asymmetric synthesis, and linkers in solid-phase synthesis . In biology and medicine, formamidines have been explored for their potential as antimalarial agents and pesticides . Additionally, formamidinium-based perovskites have been investigated for their use in high-efficiency and stable solar cells .
Mecanismo De Acción
The mechanism of action of formamidine, N,N-dimethyl-N’-phenethyl-, involves its interaction with specific molecular targets and pathways. For instance, formamidines can coordinate to metal centers to form chelating, bridging, and chelating/bridging bonding modes . This coordination chemistry is crucial for their biological and pharmacological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Formamidine, N,N-dimethyl-N’-phenethyl-, can be compared with other similar compounds such as N,N-dimethylformamide and N,N-dimethylacetamide . These compounds share similar structural features and reactivity patterns. formamidine, N,N-dimethyl-N’-phenethyl-, is unique due to its specific aromatic substitution, which imparts distinct properties and applications. Other similar compounds include N,N-dimethyl-N’-(5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-oxadiazol-2-yl)formamidine .
Propiedades
Número CAS |
15795-36-5 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(2-phenylethyl)methanimidamide |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
KPDUVWBTRFPCGC-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCC1=CC=CC=C1 |
SMILES canónico |
CN(C)C=NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















